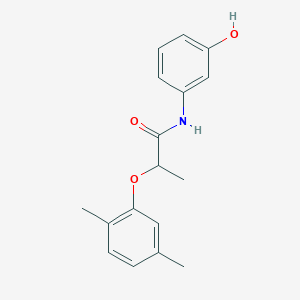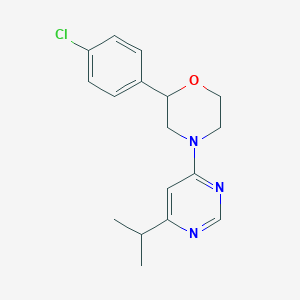
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports and fitness community as a performance-enhancing drug due to its ability to increase endurance and improve fat metabolism.
作用機序
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. Activation of PPARδ by 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in skeletal muscle and adipose tissue. This results in improved energy metabolism and increased endurance during exercise.
Biochemical and Physiological Effects
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has been shown to increase endurance and improve exercise performance in animal models and human studies. It also improves lipid and glucose metabolism and reduces inflammation in obese and diabetic mice. In addition, it has been demonstrated to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. However, there is limited data on the long-term effects of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide on human health.
実験室実験の利点と制限
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity for PPARδ, its ability to be administered orally, and its long half-life. However, it also has limitations, including its potential to cause liver toxicity and the lack of long-term safety data.
将来の方向性
Future research on 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide should focus on its potential therapeutic applications for metabolic disorders and cardiovascular diseases. In addition, more studies are needed to determine the long-term effects of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide on human health and to identify potential adverse effects. Furthermore, research should be conducted to identify new PPARδ agonists with improved safety profiles and therapeutic efficacy.
Conclusion
In conclusion, 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide is a synthetic compound that has potential therapeutic applications for metabolic disorders and cardiovascular diseases. It exerts its effects by activating PPARδ, a nuclear receptor that regulates lipid and glucose metabolism, inflammation, and energy expenditure. While 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has several advantages for lab experiments, it also has limitations and potential adverse effects. Future research should focus on identifying new PPARδ agonists with improved safety profiles and therapeutic efficacy.
合成法
The synthesis of 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide involves several steps, starting from the reaction of 2,5-dimethylphenol with chloromethylpropanoic acid to form 2-(2,5-dimethylphenoxy)propanoic acid. The acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-hydroxyaniline to yield 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has been extensively studied in preclinical animal models and in vitro assays. It has been shown to improve glucose tolerance, reduce insulin resistance, and increase fatty acid oxidation in obese and diabetic mice. In addition, it has been demonstrated to improve exercise endurance and increase oxygen consumption in rats. These findings suggest that 2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide has potential therapeutic applications for metabolic disorders and cardiovascular diseases.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-7-8-12(2)16(9-11)21-13(3)17(20)18-14-5-4-6-15(19)10-14/h4-10,13,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBRTTOXZHRQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)
![5-[(6-methoxy-1H-benzimidazol-2-yl)thio]-2-furaldehyde](/img/structure/B5378094.png)
![N-methyl-N-[4-(piperidin-1-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5378105.png)

amine hydrochloride](/img/structure/B5378117.png)
![3-[5-({2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5378121.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5378128.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5378137.png)
![(2R*,3S*,6R*)-5-[(2-ethoxy-3-pyridinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5378144.png)
![3-[(dimethylamino)methyl]-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinol](/img/structure/B5378163.png)
![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5378167.png)
![1,1'-(1,4-phenylene)bis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B5378169.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-mesitylacetamide](/img/structure/B5378173.png)
![2-tert-butyl-6-[2-(ethylthio)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5378178.png)